molecular formula C11H21FN2O2 B1459103 3-(N-Boc-aminomethyl)-3-fluoropiperidine CAS No. 1262408-83-2

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Cat. No. B1459103
CAS RN: 1262408-83-2
M. Wt: 232.29 g/mol
InChI Key: WYEDTEGPWDYPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(N-Boc-aminomethyl)-3-fluoropiperidine” involves processes such as catalytic protodeboronation of pinacol boronic esters . Another method involves the cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers .

Scientific Research Applications

Synthesis of Fluorinated Azaheterocycles

Verniest et al. (2010) describe a short and efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, which are of specific interest as bifunctional building blocks for fluorinated pharmaceutical compounds. The key step involves regioselective bromofluorination, demonstrating the compound's role in creating structurally diverse molecules for pharmaceutical research (Verniest et al., 2010).

Building Blocks in Medicinal Chemistry

Another study by Van Hende et al. (2009) outlines a synthetic route towards new 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their high interest as building blocks in medicinal chemistry. The process includes fluorination and transformation of the ester moiety into different amides, showcasing the compound's utility in synthesizing novel chemical entities for drug development (Van Hende et al., 2009).

Versatile Building Blocks for Biological Activity

Schramm et al. (2009) developed a multigram synthesis of orthogonally N-protected 3,4-aziridinopiperidine, demonstrating its use as a versatile building block for the synthesis of 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity, further emphasizing the importance of such intermediates in the development of bioactive molecules (Schramm et al., 2009).

Enantioselective Synthesis and Physicochemical Studies

Orliac et al. (2014) conducted enantioselective syntheses of 3-amino-5-fluoropiperidines and explored their physicochemical properties. Their research revealed that the fluorine atoms modulate the lipophilicity and decrease the pKa of 3-aminopiperidines, providing insights into the structural influences on the physicochemical properties of fluorinated compounds (Orliac et al., 2014).

Safety and Hazards

“3-(N-Boc-aminomethyl)-3-fluoropiperidine” can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 2
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 3
Reactant of Route 3
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 4
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 5
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 6
Reactant of Route 6
3-(N-Boc-aminomethyl)-3-fluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.